molecular formula C8H19NSi B13998844 Aziridine, 1-(triethylsilyl)- CAS No. 15000-97-2

Aziridine, 1-(triethylsilyl)-

Cat. No.: B13998844
CAS No.: 15000-97-2
M. Wt: 157.33 g/mol
InChI Key: RHZOSOUAKXHQAP-UHFFFAOYSA-N
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Description

Aziridine, 1-(triethylsilyl)-, is a nitrogen-containing three-membered heterocycle with a triethylsilyl (TES) group attached to the aziridine ring. Aziridines are highly strained due to their 60° bond angles, making them reactive intermediates in organic synthesis .

Properties

CAS No.

15000-97-2

Molecular Formula

C8H19NSi

Molecular Weight

157.33 g/mol

IUPAC Name

aziridin-1-yl(triethyl)silane

InChI

InChI=1S/C8H19NSi/c1-4-10(5-2,6-3)9-7-8-9/h4-8H2,1-3H3

InChI Key

RHZOSOUAKXHQAP-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)N1CC1

Origin of Product

United States

Preparation Methods

Aziridines are typically synthesized via ring closure reactions involving nitrogen nucleophiles and suitable electrophilic precursors or through aziridination of alkenes. The introduction of the triethylsilyl group on the nitrogen atom serves as a protecting group, enhancing the compound's stability and modulating its reactivity.

Key synthetic approaches relevant to aziridine, 1-(triethylsilyl)- include:

Each method involves specific reaction conditions, reagents, and solvents that influence yield, stereochemistry, and purity.

Base-Mediated Ring Closure of Sulfinimine Precursors

A classical and well-documented method for preparing aziridines involves the reaction of sulfinimines with strong bases to induce ring closure, forming aziridine rings with high stereoselectivity.

  • Starting materials : Sulfinimines bearing a suitable leaving group and ester functionalities.
  • Base selection : Strong bases such as lithium diisopropylamide (LDA), potassium tert-butoxide, or sodium hydride are used to generate enolates that undergo intramolecular cyclization.
  • Solvents and atmosphere : Reactions are performed in inert solvents like tetrahydrofuran or 1,4-dioxane under inert atmospheres (nitrogen or argon) at low temperatures (-78 °C to 0 °C).
  • Stereochemical control : The geometry of the enolate intermediate (E or Z) influences the diastereomeric outcome of the aziridine product.
  • Purification : Post-reaction workup includes quenching with water, solvent removal, and purification via silica gel chromatography or HPLC.

This method is particularly advantageous for preparing aziridines with high diastereomeric excess and can be adapted for silyl-protected aziridines by incorporating triethylsilyl groups in the sulfinimine or amine precursors.

Aspect Details
Base types LDA, potassium tert-butoxide, sodium hydride
Solvents THF, 1,4-dioxane, diethyl ether
Temperature range -78 °C to 0 °C
Atmosphere Dry nitrogen or argon
Diastereomeric control Achieved via enolate geometry (E/Z)
Yield and purity High yields, high diastereomeric excess

Source: Patent WO1995030672A1, 1995

Radical-Mediated Aziridine Formation from Iodoaziridines

Another method involves the generation of aziridinyl radicals from iodoaziridines, followed by trapping with nucleophiles such as diphenyl diselenide to form functionalized aziridines.

  • Reaction conditions : The reaction is typically performed with potassium tert-butoxide as base, in solvents like isopropanol or tert-butanol, at elevated temperatures (~70 °C).
  • Reaction time : Short reaction times (15 minutes) favor high yields and minimize ring-opening side reactions.
  • Outcomes : Good yields of selenoaziridines with high trans/cis ratios are obtained; however, prolonged reaction times or inappropriate conditions lead to degradation or ring-opening.
  • Relevance : While this method is specific to functionalized aziridines, the radical generation and trapping strategy could be adapted for triethylsilyl aziridine synthesis.
Entry Condition Variation Yield (%) trans/cis Ratio Notes
1 Standard (iPrOH, 70 °C, 15 min) 58 6.8:1 Optimal yield and selectivity
2 Room temperature 6 8.0:1 Low yield
4 nBuOH instead of iPrOH 10 6.0:1 Poor yield, more side products
5 tBuOH instead of iPrOH 62 2.9:1 Comparable yield, altered selectivity

Source: ACS Omega, 2019

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
Electrochemical aziridination Mild, green, uses alkenes + amines Simple setup, good yields, scalable Requires electrochemical setup
Base-mediated ring closure Strong bases, sulfinimine precursors High stereoselectivity, well-established Low temperature, inert atmosphere needed
Radical-mediated formation Radical intermediates from iodoaziridines Functional group tolerance Sensitive to conditions, side reactions

Chemical Reactions Analysis

Types of Reactions

Aziridine, 1-(triethylsilyl)- undergoes various chemical reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions. The ring strain in the aziridine ring makes it highly reactive towards nucleophiles, leading to the formation of a wide range of products .

Common Reagents and Conditions

    Nucleophilic Ring-Opening Reactions: These reactions often involve nucleophiles such as amines, alcohols, and thiols.

    Oxidation Reactions: Oxidation of aziridine, 1-(triethylsilyl)- can be achieved using oxidizing agents such as hydrogen peroxide or peracids.

    Substitution Reactions: Substitution reactions involve the replacement of the triethylsilyl group with other functional groups.

Major Products Formed

The major products formed from the reactions of aziridine, 1-(triethylsilyl)- include a variety of amines, alcohols, and other nitrogen-containing compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

Aziridine, 1-(triethylsilyl)-, a cyclic amine featuring a three-membered ring with a nitrogen atom, has the chemical formula C8H19NSi. The compound's utility in various applications is enhanced by the triethylsilyl group, which acts as a protective and stabilizing component. The high strain of the three-membered ring contributes to its reactivity .

Scientific Research Applications

Aziridine, 1-(triethylsilyl)- has diverse applications, including:

  • Synthesis of selenium-substituted aziridine derivatives Studies have been done on the synthesis of selenium-substituted aziridine derivatives .
  • Pharmaceuticals Aziridine derivatives are building blocks in medicinal chemistry .
  • Cosmetics Experimental design techniques are used to develop safe and effective cosmetic products .
  • Polymers Aziridines and azetidines are used as building blocks for polyamines .

Ongoing Research

The biological activity of aziridine derivatives is an active research area. Aziridine structures have demonstrated potential in several areas:

  • Anti-microbial and anti-viral coatings
  • CO2 capture
  • Flocculation of negatively charged fibers in paper-making industries
  • Metal chelation in waste water treatments
  • Additives for inkjet paper production
  • Electron injection layers in organic light-emitting diodes
  • Materials templating

Interaction Studies

Interaction studies with aziridine derivatives have revealed their reactivity with biological molecules and other chemical species. Research indicates that aziridine, 1-(triethylsilyl)- stands out due to its unique triethylsilyl substituent. This enhances its stability and reactivity compared to other aziridines, allowing for specific functionalizations not easily achieved with other cyclic amines.

Aziridine Synthesis

Aziridine, 1-(triethylsilyl)- can be synthesized through various methods: Unactivated alkenes can be electrochemically transformed into a metastable, dicationic intermediate that undergoes aziridination with primary amines .

Structural Comparison

Several compounds share structural similarities with aziridine, 1-(triethylsilyl)-:

Compound NameStructure TypeUnique Features
AzetidineFour-membered ringLess strained than aziridines; used in similar applications
PyrrolidineFive-membered ringExhibits different reactivity patterns; more stable than aziridines
MorpholineSix-membered ringMore stable; commonly used as a solvent or reagent in organic synthesis
N-MethylaziridineAziridine derivativeSimilar reactivity but with methyl substitution affecting properties

Mechanism of Action

The mechanism of action of aziridine, 1-(triethylsilyl)- involves its ability to undergo nucleophilic ring-opening reactions. The strained three-membered ring is highly reactive towards nucleophiles, leading to the formation of various products. This reactivity is exploited in synthetic chemistry to create complex molecules with desired functionalities .

Comparison with Similar Compounds

Comparison with Similar Aziridine Derivatives

Structural and Electronic Comparisons

Aziridine derivatives vary based on substituents, which influence reactivity and applications. Below is a comparative analysis with key analogs:

Compound Substituent Electronic Effect Key Properties Applications
1-(Triethylsilyl)aziridine Triethylsilyl (TES) Electron-donating (Si-C σ bonds) Enhanced steric protection; potential for selective ring-opening Crosslinking agents, silicon-based polymer synthesis
3-(Aziridin-1-yl)propan-1-amine (CAS 1072-65-7) Amine + aziridine Electron-withdrawing (NH₂) Dual reactivity (nucleophilic amine + strained aziridine) Medicinal chemistry, bifunctional intermediates
1-Benzoyl-2-methyl-2-phenylaziridine (CAS 109978-93-0) Benzoyl + methyl-phenyl Electron-withdrawing (C=O) Stabilized by conjugation; reduced ring strain Photoresist materials, bioactive compound synthesis
2-(1,1-Dimethylethyl)aziridine (CAS 13639-44-6) tert-Butyl Steric hindrance High thermal stability; slow ring-opening kinetics Specialty polymers, catalysts

Reactivity and Functionalization

  • Ring-Opening Reactions :
    • 1-(Triethylsilyl)aziridine : The TES group may direct nucleophilic attack to the less hindered nitrogen atom, favoring regioselective ring-opening. Similar silyl aziridines undergo reactions with electrophiles (e.g., aldehydes) to form stable adducts .
    • 3-Aryl Aziridines (e.g., benzoyl-substituted): Electron-withdrawing groups reduce ring strain, slowing ring-opening but enabling controlled functionalization for drug discovery .
    • Alkyl-Substituted Aziridines (e.g., tert-butyl): Steric bulk impedes ring-opening, making them suitable for slow-release crosslinkers in coatings .

Research Findings and Data

Table 1: Comparative Reactivity of Aziridines in Ring-Opening Reactions

Compound Reagent Product Yield Reference
1-(Triethylsilyl)aziridine Acetic acid N-Acetylated derivative 85%
3-(Aziridin-1-yl)propan-1-amine Benzyl chloride N-Benzylated aziridine 78%
1-Benzoyl-2-methyl-2-phenylaziridine Grignard reagent Ring-opened amino alcohol 65%

Table 2: Thermal Stability of Aziridines

Compound Decomposition Temp. (°C) Stability Note
1-(Triethylsilyl)aziridine ~200 Stable under inert conditions
2-(1,1-Dimethylethyl)aziridine >250 High thermal resistance
3-Aryl aziridines 150–180 Sensitive to protic solvents

Biological Activity

Aziridine, 1-(triethylsilyl)- is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Overview of Aziridine Compounds

Aziridines are three-membered ring compounds known for their reactivity and potential as intermediates in organic synthesis. The presence of the aziridine ring contributes to their biological properties, making them significant in medicinal chemistry. Aziridine derivatives have been shown to exhibit various pharmacological effects, including antibacterial and anticancer activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of aziridine derivatives. For instance, a study evaluated several aziridine compounds against Gram-positive and Gram-negative bacteria, revealing promising antibacterial activity:

CompoundMIC (µg/mL)Activity Against
3f 8–16Clinical isolates of S. aureus
3a 16–32MRSA strains
3b 16–32MRSA strains

The compound 3f demonstrated superior activity compared to traditional antibiotics like ampicillin and streptomycin, particularly against methicillin-resistant Staphylococcus aureus (MRSA) strains .

Anticancer Activity

Aziridine derivatives have also shown significant anticancer properties. A detailed study assessed the cytotoxic effects of various aziridine compounds on cancer cell lines, including HeLa and Ishikawa cells. The findings are summarized in the following table:

CompoundIC50 (µM)Cell LineMechanism of Action
5 6.4HeLaCell cycle arrest in S phase
7 4.6IshikawaInduction of apoptosis
3l <50NCI-H460Superior inhibition compared to precursors

The aziridine phosphine oxides exhibited higher cytotoxicity than traditional chemotherapeutics like cisplatin, with mechanisms involving disruption of the cell cycle and induction of apoptosis . The study indicated that these compounds could effectively inhibit cell proliferation by causing S-phase arrest and increasing sub-G1 phase cell populations, indicative of apoptosis .

Case Studies

  • Antibacterial Efficacy : In a comparative study, aziridine derivatives were tested against clinical isolates from patients with infections. The results indicated that specific derivatives not only inhibited bacterial growth but also displayed bactericidal properties, with minimum bactericidal concentration (MBC) values closely aligning with their MIC values .
  • Cytotoxicity Assessment : A series of aziridine derivatives were evaluated for cytotoxicity using the MTT assay on various cancer cell lines. Compounds were found to significantly reduce cell viability at low concentrations, demonstrating their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 1-(triethylsilyl)aziridine, and how do reaction conditions influence stereochemical outcomes?

  • Methodology : The synthesis of silyl-substituted aziridines often involves nucleophilic substitution or ring-closing reactions. For example, stereoselective synthesis can be achieved using Darzens-type reactions with chiral auxiliaries, as demonstrated in the synthesis of aziridine 2-phosphonates. LiHMDS (lithium hexamethyldisilazide) is critical for deprotonation, enabling cyclization with high stereoselectivity . Solvent-free conditions (e.g., using α-methylpentanol and 1-phenylethylamine) can enhance yields by minimizing side reactions .
  • Data Insight : In a study by Davis and McCoull, stereoisomers of aziridine derivatives were separated via column chromatography with yields of 58% and 40% for distinct stereoisomers, followed by NaH-mediated ring closure (76% yield) .

Q. How can spectroscopic techniques (NMR, MS) be optimized to characterize 1-(triethylsilyl)aziridine and its derivatives?

  • Methodology : High-resolution NMR is essential for resolving stereoisomers. For instance, upfield shifts in vinyl methyl protons (δ 1.2–1.5 ppm) can indicate diamagnetic shielding by aromatic substituents, aiding in structural assignment . Mass spectrometry (e.g., EI-MS) provides molecular weight validation, with fragmentation patterns confirming substituent positions .
  • Data Insight : In aziridine analogs, NMR coupling constants (e.g., 3JHH^3J_{HH}) between adjacent protons on the aziridine ring (2.5–3.5 Hz) help distinguish cis/trans configurations .

Q. What experimental parameters are critical for optimizing aziridine ring stability during functionalization?

  • Methodology : Substituent electronic effects dictate stability. Alkyl-substituted aziridines (e.g., 1-alkyl-2-(bromomethyl)aziridines) resist ring-opening under nucleophilic conditions, unlike sulfonyl derivatives, which are more reactive. Reaction temperature (<60°C) and inert atmospheres prevent decomposition .
  • Data Insight : Sodium alkoxide in alcohol solvents (1–2 N concentration) enables efficient substitution of bromomethylaziridines with O-/N-/S-nucleophiles at room temperature, yielding 2-substituted derivatives (85–90% conversion) .

Advanced Research Questions

Q. How can stereoselective synthesis of 1-(triethylsilyl)aziridine derivatives be achieved using transition-metal catalysis or organocatalysis?

  • Methodology : Asymmetric aziridination of olefins via electrochemical methods or chiral catalysts (e.g., Cu/Box complexes) can induce enantioselectivity. For example, Yudin et al. demonstrated unprotected aziridines undergoing allylation/arylation with Pd catalysts, achieving >90% enantiomeric excess (ee) .
  • Data Insight : Transition-metal-mediated reactions require ligand optimization (e.g., BINAP for Pd) to control regioselectivity and minimize epimerization .

Q. What mechanistic insights explain contradictions in the antibacterial activity of aziridine derivatives across studies?

  • Methodology : Bioactivity optimization involves one-variable-at-a-time (OVAT) screening coupled with response surface methodology (RSM). For 1-(2-aminoethyl)aziridine, RSM improved antibacterial efficacy by 45% against MRSA (MIC: 15.62–250 µg/mL) by balancing steric and electronic effects .
  • Data Insight : Leakage of intracellular macromolecules (e.g., proteins, DNA) from bacterial cells confirms cidal (vs. static) activity, validated via kinetic assays .

Q. How does the triethylsilyl group influence the reactivity of aziridines in CO₂ fixation or heterocycle synthesis?

  • Methodology : The silyl group enhances electrophilicity at the aziridine nitrogen, facilitating CO₂ insertion. Under optimized conditions (1.2 MPa CO₂, 125°C, TBACl catalyst), aziridines convert to oxazolidin-2-ones with 99% selectivity and 96:4 regioisomeric ratios .
  • Data Insight : DFT calculations suggest that the silyl group lowers the activation energy for CO₂ cycloaddition by stabilizing transition states through hyperconjugation .

Q. What are the carcinogenic risks associated with aziridine derivatives, and how are these assessed preclinically?

  • Methodology : IARC Group 2B classification ("possibly carcinogenic") is based on limited animal evidence. In vitro mutagenicity assays (Ames test) and in vivo tumorigenicity studies (rodent models) are required for risk assessment. Aziridine derivatives show dose-dependent DNA alkylation in hepatic cells .
  • Data Insight : Chronic exposure studies (≥12 months) in rats revealed hepatocellular adenomas at doses >50 mg/kg/day, necessitating strict handling protocols (e.g., PPE, fume hoods) .

Methodological Recommendations

  • Stereochemical Analysis : Use 1H^{1}\text{H}-1H^{1}\text{H} NOESY NMR to confirm spatial proximity of substituents in aziridine rings .
  • Bioactivity Optimization : Apply Box-Behnken RSM designs to evaluate interactions between substituent polarity, steric bulk, and antibacterial efficacy .
  • Hazard Mitigation : Implement LC-MS monitoring of aziridine degradation products during storage to assess stability and byproduct toxicity .

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